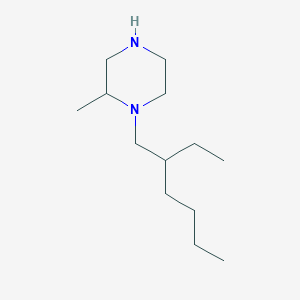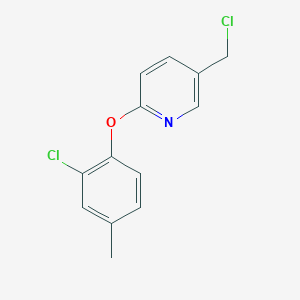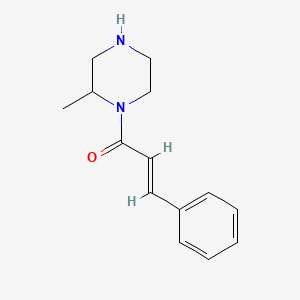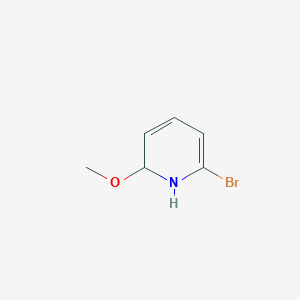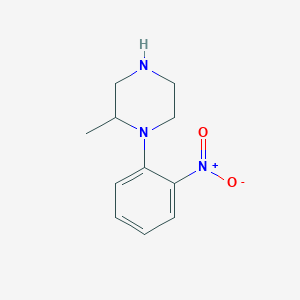
tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups (-C(CH3)3). This group is known for its unique reactivity pattern due to the crowded arrangement of the methyl groups .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules via reactions with tert-butyl alcohol or its derivatives .Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include a central carbon atom bonded to three methyl groups. This gives the tert-butyl group a tetrahedral geometry. The presence of the tert-butyl group can influence the 3-dimensional shape and properties of the overall molecule .Chemical Reactions Analysis
Tert-butyl groups are known for their unique reactivity patterns. They are generally resistant to oxidation and other reactions due to the steric hindrance provided by the bulky methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. In general, tert-butyl groups can increase the hydrophobicity of a molecule and influence its boiling point and melting point .Wirkmechanismus
Target of Action
The compound belongs to the class of organic compounds known as tertiary alcohols . Tertiary alcohols are known to interact with various enzymes and proteins in the body, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
The unique reactivity pattern elicited by the crowded tert-butyl group, a part of this compound, is highlighted in various chemical transformations . The tert-butyl group is known for its steric hindrance, which can influence the compound’s interaction with its targets .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to have implications in biosynthetic and biodegradation pathways . It’s also been noted that the insertion of tert-butyl groups can influence the electronic communication between redox units in certain compounds .
Pharmacokinetics
The presence of the tert-butyl group can influence these properties, as it can affect the compound’s solubility and stability .
Result of Action
The tert-butyl group, a part of this compound, is known for its unique reactivity pattern, which can influence the compound’s effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the crowded nature of the tert-butyl group can affect the compound’s reactivity . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other molecules .
Zukünftige Richtungen
The future directions for research on “tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate” would depend on its properties and potential applications. The tert-butyl group is of interest in various fields, including synthetic organic chemistry and medicinal chemistry, due to its unique reactivity pattern . Further studies could explore its potential uses in these and other areas.
Biochemische Analyse
Biochemical Properties
The “tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate” plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are characterized by their unique nature .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is still being studied .
Temporal Effects in Laboratory Settings
The effects of “this compound” over time in laboratory settings have been observed . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in various metabolic pathways . It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of “this compound” and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJOYHYEDFTIX-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

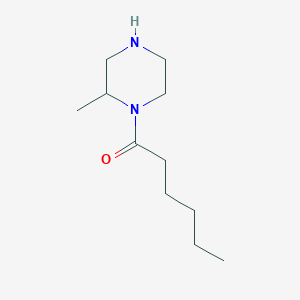
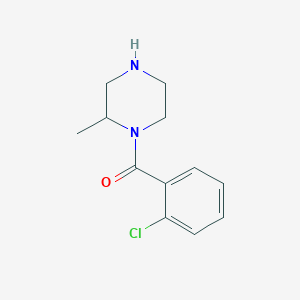
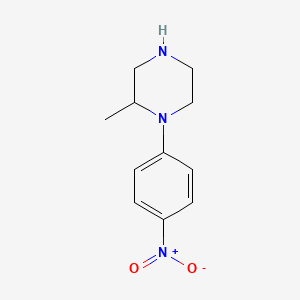
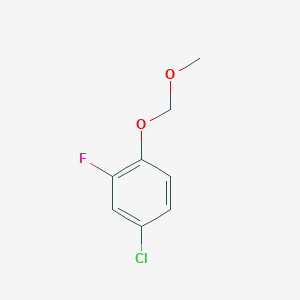
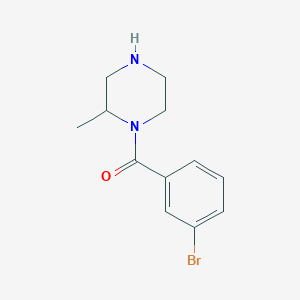

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)
